![molecular formula C18H21N3O3 B2473090 2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097930-41-9](/img/structure/B2473090.png)
2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline
Übersicht
Beschreibung
2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrrolidine ring through an oxane-4-carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, where the oxane-4-carbonyl group acts as a linker. The final step involves the coupling of the pyrrolidine derivative with the quinoxaline core under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline core or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline or pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Quinoxaline derivatives have been extensively studied for their antimicrobial properties. Recent studies indicate that compounds similar to 2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline exhibit significant antibacterial and antifungal activities. For instance, quinoxaline 1,4-dioxides have shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis . The incorporation of oxane and pyrrolidine moieties may enhance the pharmacological profile of these derivatives.
Anticancer Properties
Research has highlighted the potential of quinoxaline derivatives in oncology. Compounds with similar structures have demonstrated selective cytotoxicity against solid tumor cells under hypoxic conditions . The unique mechanism of action attributed to the quinoxaline ring allows for targeting cancer cells more effectively than traditional chemotherapeutics.
Neurological Applications
The pyrrolidine component in This compound suggests potential applications in treating neurological disorders. Studies have indicated that pyrrolidine derivatives can influence neurotransmitter systems, offering therapeutic avenues for conditions such as depression and anxiety .
Innovative Synthetic Routes
Recent advancements in synthetic methodologies have facilitated the efficient production of quinoxaline derivatives. For example, microwave-assisted synthesis has been employed to create structurally diverse heterocycles, including those containing oxazepine and quinoxaline motifs . This innovative approach not only enhances yield but also reduces reaction times, making it feasible for large-scale production.
Case Studies
Wirkmechanismus
The mechanism of action of 2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, while the pyrrolidine ring can interact with proteins, leading to inhibition or activation of biological pathways. The oxane-4-carbonyl group enhances the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline derivatives: Compounds with similar quinoxaline cores but different substituents.
Pyrrolidine derivatives: Compounds with pyrrolidine rings linked to different functional groups.
Oxane derivatives: Compounds with oxane rings linked to various cores.
Uniqueness
2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is unique due to its specific combination of a quinoxaline core, pyrrolidine ring, and oxane-4-carbonyl linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biologische Aktivität
2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound characterized by its quinoxaline core, which is a bicyclic structure containing two nitrogen atoms. This compound also incorporates a pyrrolidine ring and an oxane moiety, enhancing its chemical properties and biological activities. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H21N3O3, with a molecular weight of approximately 327.38 g/mol. Its structure can be summarized as follows:
Component | Structure Description |
---|---|
Quinoxaline Core | Bicyclic structure with nitrogen atoms |
Pyrrolidine Ring | Five-membered ring containing nitrogen |
Oxane Moiety | Tetrahydrofuran structure linked via carbonyl group |
The biological activity of this compound primarily involves the inhibition of phosphodiesterase enzymes, particularly phosphodiesterase 10A (PDE10A). This enzyme plays a critical role in various signaling pathways related to cellular processes such as apoptosis, proliferation, and inflammation. The inhibition of PDE10A can lead to significant modulation of these processes, making this compound a candidate for therapeutic applications in conditions such as cancer and neurodegenerative diseases.
Anticancer Properties
Research has indicated that quinoxaline derivatives exhibit notable anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, studies involving breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that this compound significantly reduced cell viability and promoted apoptotic pathways.
Antimicrobial Activity
Additionally, quinoxaline derivatives are known for their antimicrobial properties. Preliminary investigations suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on its spectrum of activity remains limited.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. By modulating signaling pathways associated with inflammation, it may offer therapeutic benefits in inflammatory diseases.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various quinoxaline derivatives, including this compound. The results indicated a strong correlation between the structural features of these compounds and their cytotoxic effects against cancer cell lines. The compound was particularly effective against MDA-MB-231 cells, showing enhanced apoptosis compared to controls .
Study 2: Inhibition of PDE10A
A pharmacological study focused on the inhibition of PDE10A revealed that this compound exhibited IC50 values in the low micromolar range. This suggests significant potential for modulating cellular signaling pathways involved in neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline enantioselectively?
- Methodological Answer : Enantioselective synthesis can be achieved by introducing chiral amines (e.g., tert-butyloctahydro-pyrrolo-pyridine derivatives) during the coupling stage to avoid racemic mixtures. For example, describes a method using chiral amines with protecting groups (e.g., Boc) to ensure enantiopurity, followed by crystallization for purification. This approach eliminates the need for chromatographic separation of diastereomers, simplifying scalability .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Structural confirmation requires multi-spectroscopic analysis:
- NMR : Assign peaks for oxane (δ ~3.5–4.5 ppm) and pyrrolidine (δ ~1.5–3.0 ppm) moieties.
- IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and quinoxaline C-N bonds (~1600 cm⁻¹).
- MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the oxane-pyrrolidine-quinoxaline scaffold .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention for ingestion or persistent symptoms .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields when using different nucleophilic reagents?
- Methodological Answer : Yield discrepancies often arise from reagent steric hindrance or competing side reactions. For example, highlights that adding sodium bisulfite to glyoxal solutions improves quinoxaline yields by suppressing resinous by-products. Similarly, optimizing reaction temperature (e.g., reflux vs. RT) and solvent polarity (toluene vs. ethanol) can mitigate side reactions during nucleophilic additions .
Q. What strategies improve the metabolic stability of quinoxaline derivatives in pharmacokinetic studies?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) to the quinoxaline core to reduce oxidative metabolism. notes that fluoroquinolones with cyclopropyl substituents exhibit enhanced metabolic stability due to reduced CYP450 interactions. Additionally, oxane-4-carbonyl groups may improve solubility and reduce plasma protein binding .
Q. How can tautomeric forms of this compound be distinguished in solution?
- Methodological Answer : Use dynamic NMR (DNMR) to monitor proton exchange between tautomers. For quinoxaline derivatives, tautomerism often occurs at the N-oxide positions. Variable-temperature NMR (e.g., 25–80°C) can reveal coalescence temperatures, while DFT calculations predict the relative stability of tautomeric forms .
Q. What experimental designs are optimal for evaluating antibacterial activity against resistant strains?
- Methodological Answer : Use a dual approach:
- In vitro assays : Minimum inhibitory concentration (MIC) tests against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains, including ESBL-producing isolates.
- Mechanistic studies : DNA gyrase inhibition assays (IC₅₀) to confirm target engagement, as seen in fluoroquinolone derivatives ( ). Include positive controls (e.g., ciprofloxacin) and assess resistance via mutations in gyrA or parC genes .
Q. Data Analysis & Optimization
Q. How should researchers address low crystallinity in X-ray diffraction studies of this compound?
- Methodological Answer : Co-crystallization with heavy atoms (e.g., iodine) or use of chiral auxiliaries (e.g., tartaric acid) can enhance crystal packing. demonstrates that ethyl ester derivatives with planar substituents (e.g., difluorobenzyloxy groups) improve crystallinity by promoting π-π stacking .
Q. What computational methods predict the compound’s binding affinity for kinase targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using TRKA kinase (PDB: 4AOJ) as a template. Focus on hydrogen bonding between the oxane carbonyl and kinase hinge region (e.g., Met572). MM-PBSA calculations quantify binding free energy, validated by in vitro kinase inhibition assays .
Q. Structural & Functional Insights
Q. How does the oxane-pyrrolidine linker influence pharmacokinetic properties compared to simpler alkyl chains?
- Methodological Answer : The oxane ring introduces rigidity, reducing conformational entropy and enhancing target selectivity. shows that octahydro-pyrrolo-pyridine linkers improve bioavailability by balancing lipophilicity (LogP ~2.5) and aqueous solubility (>50 μg/mL at pH 7.4) .
Q. What role do methoxy substituents play in modulating the compound’s electronic properties?
- Methodological Answer : Methoxy groups act as electron donors, raising the HOMO energy and enhancing π-backbonding with metal ions (e.g., Fe²⁺ in enzyme active sites). UV-Vis spectroscopy (λmax ~320 nm) and cyclic voltammetry (Epa ~0.8 V) quantify these effects, correlating with redox-mediated antibacterial activity .
Eigenschaften
IUPAC Name |
oxan-4-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-18(13-6-9-23-10-7-13)21-8-5-14(12-21)24-17-11-19-15-3-1-2-4-16(15)20-17/h1-4,11,13-14H,5-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZWAWPSMRXWLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.